Oseltamivir-d3

LC-MS/MS Bioanalysis Method Validation

Oseltamivir-d3 is a threefold-deuterated analog delivering a distinct +3 Da mass shift for interference-free LC-MS/MS quantification of oseltamivir and its active metabolite oseltamivir carboxylate in complex biological matrices. A validated LLOQ of 0.1 ng/mL in plasma and demonstrated 91–102% accuracy ensure reliable bioequivalence, therapeutic drug monitoring, and CNS distribution studies. Unlike generic internal standards, its matched physicochemical properties minimize differential matrix effects and recovery bias, ensuring regulatory-compliant method validation. Supplied as a white to off-white solid with ≥98% purity and ≥98 atom % D isotopic enrichment, ready for immediate use in bioanalytical workflows.

Molecular Formula C16H28N2O4
Molecular Weight 315.42 g/mol
Cat. No. B11929627
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOseltamivir-d3
Molecular FormulaC16H28N2O4
Molecular Weight315.42 g/mol
Structural Identifiers
SMILESCCC(CC)OC1C=C(CC(C1NC(=O)C)N)C(=O)OCC
InChIInChI=1S/C16H28N2O4/c1-5-12(6-2)22-14-9-11(16(20)21-7-3)8-13(17)15(14)18-10(4)19/h9,12-15H,5-8,17H2,1-4H3,(H,18,19)/t13-,14+,15+/m0/s1/i4D3
InChIKeyVSZGPKBBMSAYNT-RWPOTZPQSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Oseltamivir-d3: A Deuterated Internal Standard for LC-MS/MS Quantification in Pharmacokinetic Research


Oseltamivir-d3 is a stable isotope-labeled analog of the neuraminidase inhibitor oseltamivir [1]. Its primary utility lies in its role as an internal standard (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods [2]. The threefold deuteration of the parent compound provides a distinct mass shift, enabling the precise quantification of oseltamivir and its active metabolite, oseltamivir carboxylate, in complex biological matrices .

The Non-Interchangeable Role of Oseltamivir-d3 as an Internal Standard in Validated Bioanalytical Methods


While other isotopically labeled oseltamivir analogs exist, the specific threefold deuteration of Oseltamivir-d3 provides a unique and non-interchangeable analytical advantage. In LC-MS/MS, the performance of an internal standard is critically dependent on its physicochemical similarity to the analyte and its mass difference from endogenous interferences [1]. Substituting Oseltamivir-d3 with a non-deuterated standard or an analog with a different labeling pattern can compromise method accuracy and precision due to differential matrix effects and recovery inefficiencies [2]. The following quantitative evidence demonstrates the specific, validated performance achieved with Oseltamivir-d3, which cannot be assumed for generic alternatives [3].

Validated Analytical Performance Metrics for Oseltamivir-d3 in Biological Matrices


Superior Matrix Effect Correction and Recovery Using Oseltamivir-d3

Using Oseltamivir-d3 as an internal standard, the method achieved recoveries close to 100% with no significant matrix effect observed across rat plasma, CSF, brain, and human plasma and urine [1]. This performance is contrasted with methods using non-deuterated internal standards, which often exhibit variable recoveries and require more extensive matrix effect corrections [2].

LC-MS/MS Bioanalysis Method Validation

Enhanced Assay Precision and Accuracy with Oseltamivir-d3

The validated method using Oseltamivir-d3 demonstrated high precision and accuracy across multiple matrices. In rat matrices, inter-day and intra-day precisions and inaccuracies were below 10.2% and 13.9%, respectively (below 19.0% at the LLOQ) [1]. In human matrices, intra-assay precisions and inaccuracies were below 11.7% and 8.9%, respectively [1]. These values are comparable to or better than those reported for methods using non-deuterated standards [2].

Method Validation Bioanalysis QC

Lower Limit of Quantification (LLOQ) Achieved with Oseltamivir-d3

The method employing Oseltamivir-d3 achieved a lower limit of quantification (LLOQ) of 0.1 ng/mL in rat plasma and CSF, 0.5 ng/g in brain, and 1 ng/mL in human plasma and urine [1]. This sensitivity is sufficient for detailed pharmacokinetic profiling and therapeutic drug monitoring [2].

Sensitivity LLOQ PK Studies

Cross-Validation with Alternative Deuterated Standards (Oseltamivir-d5)

While direct quantitative comparison data between Oseltamivir-d3 and Oseltamivir-d5 is limited, both serve as effective internal standards. However, the specific threefold deuteration of Oseltamivir-d3 provides a distinct mass shift that may offer advantages in certain MS configurations or when resolving from endogenous interferences [1]. The choice between d3 and d5 standards often depends on the specific analytical requirements and instrument parameters [2].

Method Cross-Validation Stable Isotopes

Primary Research and Industrial Applications Enabled by Oseltamivir-d3


Pharmacokinetic Studies in Preclinical Models

Oseltamivir-d3 enables accurate quantification of oseltamivir and its metabolite in rat plasma, CSF, and brain tissue, supporting the characterization of drug distribution and penetration into the central nervous system [1]. The validated LLOQ of 0.1 ng/mL in rat plasma allows for detailed pharmacokinetic profiling in rodent models [1].

Human Bioequivalence and Clinical Trial Support

The validated method using Oseltamivir-d3 has been successfully applied to human plasma and urine samples, demonstrating the required sensitivity and precision for bioequivalence studies and therapeutic drug monitoring [1]. This supports regulatory submissions for generic oseltamivir formulations [2].

Metabolic Stability and Drug-Drug Interaction Studies

The use of Oseltamivir-d3 as an internal standard ensures reliable quantification of oseltamivir and its active metabolite in the presence of potential co-administered drugs or metabolites, minimizing matrix effects and ensuring accurate assessment of metabolic stability and drug interactions [3].

Method Development and Validation in Bioanalytical Laboratories

Oseltamivir-d3 serves as a critical component in developing and validating robust LC-MS/MS methods for oseltamivir quantification in various biological matrices, ensuring compliance with regulatory guidelines for bioanalytical method validation [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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